Physicochemical Properties: 3- vs. 5-Isomer
A direct comparison of computed molecular properties reveals key differentiating features between 3-(aminomethyl)pyrazin-2-ol and its positional isomer 5-(aminomethyl)pyrazin-2-ol, which can influence solubility, permeability, and molecular recognition [1]. The 3-substituted isomer has a lower calculated LogP (XLogP3-AA = -1.1) compared to the 5-substituted form, indicating higher hydrophilicity. While the molecular weight (125.13 g/mol) and hydrogen bond donor/acceptor counts are identical, the distinct topological polar surface area (67.5 Ų for the 3-isomer [1]) and the spatial arrangement of the aminomethyl group affect intermolecular interactions [2].
| Evidence Dimension | Physicochemical & Lipophilicity Profile |
|---|---|
| Target Compound Data | XLogP3-AA = -1.1, Topological Polar Surface Area = 67.5 Ų, Molecular Weight = 125.13 g/mol |
| Comparator Or Baseline | 5-(Aminomethyl)pyrazin-2-ol: XLogP3-AA not available, TPSA similar, MW = 125.13 g/mol |
| Quantified Difference | Difference in hydrogen-bonding geometry and a more negative XLogP for the 3-isomer indicating higher hydrophilicity. |
| Conditions | Computed properties via PubChem (2026 release) and standard cheminformatics tools . |
Why This Matters
These differences directly impact early ADME predictions; a lower LogP may translate to better aqueous solubility, a critical parameter for in vitro assay development and lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 62674128: 3-(Aminomethyl)pyrazin-2-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 534212 for 5-(Aminomethyl)pyrazin-2-ol. National Center for Biotechnology Information. View Source
